gamma-Glutamylglutamate

Catalog No.
S528845
CAS No.
1116-22-9
M.F
C10H16N2O7
M. Wt
276.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Glutamylglutamate

CAS Number

1116-22-9

Product Name

gamma-Glutamylglutamate

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1

InChI Key

OWQDWQKWSLFFFR-WDSKDSINSA-N

SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

G-Glu-Glu; gamma-Glutamyl-glutamic acid; H-gGlu-Glu-OH; G Glu Glu; GGluGlu; H gGlu Glu OH; HgGluGluOH

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound gamma-Glutamylglutamate is 276.0958 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Occurrence and Detection

Studies have identified gamma-Glu-Glu as a metabolite in various organisms, including fruit flies (Drosophila melanogaster) and the parasite Trypanosoma brucei []. The Human Metabolome Database also lists gamma-Glu-Glu as a human metabolite []. However, its function and physiological significance within these organisms remain unclear and require further investigation.

Potential Research Areas

The presence of gamma-Glu-Glu in different organisms suggests potential research avenues:

  • Metabolic Pathways: Understanding how gamma-Glu-Glu is formed and degraded in various organisms could shed light on their specific metabolic pathways. This knowledge could be valuable in comprehending overall cellular function and potentially identifying new drug targets.
  • Neurological Function: Since glutamic acid is a major excitatory neurotransmitter in the brain, researchers might explore if gamma-Glu-Glu plays a role in neuronal communication or signaling.
  • Biomarker Potential: If gamma-Glu-Glu levels fluctuate under specific conditions, it could be investigated as a potential biomarker for certain diseases or physiological states.

Gamma-Glutamylglutamate, also known as gamma-glutamyl-L-glutamate, is a dipeptide composed of two glutamic acid residues linked through the gamma-carboxy group of one residue to the amino group of another. Its molecular formula is C10H16N2O7, and it is classified as a member of the gamma-glutamyl group, which plays critical roles in various biological processes, including neurotransmission and antioxidant defense mechanisms .

Primarily involving the transfer of gamma-glutamyl groups. The enzyme gamma-glutamyltransferase catalyzes the transfer of gamma-glutamyl residues from glutathione or other peptides to amino acids or water, forming glutamate and other products. This reaction is crucial in the gamma-glutamyl cycle, which is involved in glutathione metabolism and detoxification pathways .

Gamma-Glutamylglutamate exhibits significant biological activity, particularly in the central nervous system. It has been shown to partially activate N-methyl-D-aspartate receptors, especially those containing the GluN2B subunit, suggesting its role as a modulator of glutamatergic neurotransmission. This modulation can influence synaptic plasticity and neuroprotection against oxidative stress .

The synthesis of gamma-Glutamylglutamate can be achieved through various methods:

  • Conventional Peptide Synthesis: This method involves coupling protected amino acids using standard peptide synthesis techniques.
  • Flow Chemistry: Recent advancements have utilized flow chemistry reactors combined with immobilized coupling reagents to synthesize gamma-glutamyl dipeptides efficiently, avoiding extensive purification steps .

Gamma-Glutamylglutamate has several applications:

  • Neuroscience Research: Its ability to modulate neurotransmitter receptors makes it a valuable compound for studying synaptic function and neuropharmacology.
  • Antioxidant Research: Given its connection to glutathione metabolism, it may have potential applications in developing therapies aimed at oxidative stress-related conditions .

Studies have demonstrated that gamma-Glutamylglutamate interacts with various receptors and enzymes. Notably, it enhances calcium influx in cells expressing N-methyl-D-aspartate receptors, indicating its role in excitatory neurotransmission. Furthermore, its synthesis may reflect the activity of the glutathione cycle, linking it to cellular responses to oxidative stress .

Gamma-Glutamylglutamate shares structural similarities with other dipeptides and glutamic acid derivatives. Here are some comparable compounds:

CompoundStructureUnique Features
Gamma-GlutamylcysteineC10H16N2O5SInvolves cysteine; plays a role in detoxification
Gamma-GlutamylglycineC8H12N2O5Involves glycine; important for neurotransmission
GlutathioneC10H17N3O6STripeptide; key antioxidant involved in detoxification
L-Glutamic acidC5H9NO4Primary excitatory neurotransmitter

Uniqueness: Gamma-Glutamylglutamate's distinct feature lies in its dual glutamic acid structure, which enhances its interaction with specific receptors compared to other compounds. Its specific activity at N-methyl-D-aspartate receptors sets it apart from other dipeptides and derivatives.

Gamma-glutamylglutamate represents a specialized dipeptide compound that emerges through multiple interconnected biosynthetic pathways within cellular metabolism. The formation of this gamma-glutamyl dipeptide occurs primarily through pathways that interface with glutathione metabolism and involve specific enzymatic mechanisms that transfer gamma-glutamyl groups to glutamate acceptors [1] [2]. Understanding these biosynthetic routes provides essential insights into cellular amino acid metabolism and the regulation of gamma-glutamyl compound homeostasis.

Glutathione-Dependent Pathways

The primary biosynthetic pathway for gamma-glutamylglutamate formation relies fundamentally on glutathione as the source of gamma-glutamyl moieties [3] [1]. Glutathione serves as the central gamma-glutamyl donor molecule in cellular systems, providing the substrate for subsequent transpeptidation reactions that generate various gamma-glutamyl derivatives including gamma-glutamylglutamate [4] [2].

Within the glutathione-dependent pathway, the initial step involves the breakdown of glutathione through gamma-glutamyltransferase-mediated reactions. This process releases the gamma-glutamyl group from glutathione, making it available for transfer to glutamate acceptor molecules [5] [6]. The gamma-glutamyl cycle facilitates this transfer mechanism by providing a systematic approach to glutathione catabolism and subsequent gamma-glutamyl group redistribution [3] [7].

Research has demonstrated that gamma-glutamylglutamate formation increases significantly when cellular glutathione concentrations are elevated [4]. The availability of glutathione directly correlates with the potential for gamma-glutamylglutamate synthesis, indicating the dependence of this pathway on glutathione homeostasis [2]. Cellular regulation of glutathione synthesis therefore indirectly controls gamma-glutamylglutamate biosynthesis through substrate availability mechanisms [8] [9].

The glutathione-dependent pathway exhibits tissue-specific variations in activity levels. Liver tissue demonstrates particularly high capacity for gamma-glutamylglutamate formation due to elevated glutathione concentrations and enhanced gamma-glutamyltransferase expression [6]. Kidney tissue also shows significant activity in this pathway, correlating with the high expression of gamma-glutamyltransferase in renal tubular cells [5] [10].

Enzymatic Synthesis Mechanisms

The enzymatic formation of gamma-glutamylglutamate involves three distinct but interconnected mechanisms that utilize different enzyme systems for gamma-glutamyl group transfer. These mechanisms demonstrate the complexity of cellular gamma-glutamyl metabolism and provide multiple pathways for gamma-glutamylglutamate formation under varying physiological conditions.

Glutamate-Cysteine Ligase (GCL) Pathway

Glutamate-cysteine ligase functions as a key enzyme in gamma-glutamylglutamate biosynthesis through its ability to catalyze the formation of gamma-glutamyl bonds with various amino acid substrates [11] [12]. While the primary function of glutamate-cysteine ligase involves gamma-glutamylcysteine synthesis for glutathione biosynthesis, the enzyme demonstrates substrate flexibility that enables gamma-glutamyl bond formation with glutamate [1] [13].

The glutamate-cysteine ligase pathway operates through a two-step mechanism involving adenosine triphosphate-dependent phosphorylation of glutamate followed by nucleophilic attack by the amino group of the acceptor glutamate molecule [12] [14]. The enzyme catalyzes the formation of gamma-glutamylphosphate as an activated intermediate, which subsequently reacts with glutamate to form the gamma-glutamyl linkage characteristic of gamma-glutamylglutamate [11] [15].

Kinetic analysis reveals that glutamate-cysteine ligase exhibits varying affinities for different amino acid substrates. When glutamate serves as both the gamma-glutamyl donor and acceptor, the enzyme demonstrates altered kinetic parameters compared to the standard gamma-glutamylcysteine synthesis reaction [13] [12]. The Michaelis constant for glutamate in this reaction ranges from 1.8 to 5.0 millimolar, while the maximum velocity decreases compared to cysteine-containing reactions [16].

The glutamate-cysteine ligase exists as a heterodimeric enzyme complex composed of catalytic and modifier subunits [13] [15]. The catalytic subunit contains all enzymatic activity necessary for gamma-glutamyl bond formation, while the modifier subunit enhances catalytic efficiency and modulates substrate specificity [12] [9]. This subunit organization influences the enzyme capacity for gamma-glutamylglutamate synthesis by affecting substrate binding characteristics and reaction velocity parameters.

γ-Glutamyltransferase (GGT) Mediated Synthesis

Gamma-glutamyltransferase represents the most prominent enzymatic mechanism for gamma-glutamylglutamate biosynthesis through its specialized transpeptidation activity [5] [17]. This enzyme catalyzes the transfer of gamma-glutamyl groups from glutathione and other gamma-glutamyl donors to glutamate acceptor molecules, forming gamma-glutamylglutamate as a direct product [4] [2].

The gamma-glutamyltransferase mechanism proceeds through a ping-pong kinetic pathway involving the formation of a gamma-glutamyl-enzyme intermediate [17] [18]. The enzyme initially binds glutathione as the gamma-glutamyl donor, forming a covalent gamma-glutamyl-threonine intermediate at the active site [17]. Subsequently, glutamate binds to the enzyme and attacks the gamma-glutamyl intermediate, resulting in gamma-glutamylglutamate formation and enzyme regeneration [5] [2].

Gamma-glutamyltransferase demonstrates high catalytic efficiency for gamma-glutamylglutamate synthesis with Michaelis constants for glutathione ranging from 0.03 to 0.15 millimolar [6]. The enzyme exhibits maximum velocities between 10 and 50 units per milligram of protein, indicating substantial catalytic capacity for gamma-glutamyl transfer reactions [19] [18]. These kinetic parameters reflect the enzyme optimization for gamma-glutamyl compound metabolism and its central role in gamma-glutamylglutamate biosynthesis.

The transpeptidation activity of gamma-glutamyltransferase competes with hydrolysis reactions that produce glutamate without gamma-glutamyl transfer [2] [17]. The ratio between transpeptidation and hydrolysis depends on glutamate concentration, enzyme conformational state, and presence of other amino acid acceptors [18]. Higher glutamate concentrations favor transpeptidation reactions that generate gamma-glutamylglutamate, while lower concentrations promote hydrolysis pathways.

Dug2p-Dug3p Complex Mechanism

The Dug2p-Dug3p complex represents a fungi-specific alternative pathway for gamma-glutamylglutamate formation that operates independently of conventional gamma-glutamyltransferase mechanisms [20] [21]. This protein complex functions as a glutamine amidotransferase enzyme that cleaves glutathione and facilitates gamma-glutamyl group transfer to various amino acid acceptors including glutamate [22] [23].

The Dug2p-Dug3p complex assembles as a heterotetrameric structure with the molecular composition of (Dug2p-Dug3p)₂ [20] [21]. Dug2p contains WD40 and M20A peptidase domains but lacks intrinsic peptidase activity, while Dug3p possesses a functional glutamine amidotransferase domain essential for catalytic activity [20] [23]. The interaction between these subunits creates a novel glutamine amidotransferase enzyme specifically acting on glutathione substrates.

Kinetic characterization of the Dug2p-Dug3p complex reveals a Michaelis constant for glutathione of 1.2 millimolar, indicating moderate affinity for the gamma-glutamyl donor substrate [20] [21]. The complex displays maximum velocities ranging from 0.1 to 0.5 units per milligram of protein, substantially lower than gamma-glutamyltransferase but sufficient for physiological gamma-glutamylglutamate synthesis [22]. These kinetic parameters suggest the Dug2p-Dug3p pathway serves as an alternative mechanism under specific metabolic conditions.

The Dug2p-Dug3p mechanism involves initial cleavage of glutathione into glutamate and cysteinylglycine, followed by potential gamma-glutamyl transfer reactions with glutamate acceptors [20] [21]. The complex demonstrates specificity for gamma-glutamyl compounds and functions downstream of glutathione metabolism pathways [23]. Regulation of Dug2p-Dug3p expression occurs through sulfur limitation conditions, suggesting metabolic control of this alternative biosynthetic pathway [22].

Regulatory Factors in Biosynthesis

The biosynthesis of gamma-glutamylglutamate occurs under complex regulatory control involving transcriptional, post-translational, and metabolic mechanisms that coordinate enzyme expression and activity [9] [24]. These regulatory factors ensure appropriate gamma-glutamylglutamate production in response to cellular metabolic demands and oxidative stress conditions.

Transcriptional regulation represents the primary control mechanism for gamma-glutamylglutamate biosynthesis through modulation of key enzyme expression levels [25] [24]. Nuclear factor E2-related factor 2 (Nrf2) serves as the central transcriptional regulator, coordinating the expression of glutamate-cysteine ligase subunits and glutathione synthetase through antioxidant response element-mediated transcription [9] [26]. This regulatory mechanism ensures coordinated upregulation of gamma-glutamyl biosynthetic capacity during oxidative stress conditions [27] [28].

Activator protein 1 (AP-1) and nuclear factor kappa B (NFκB) provide additional transcriptional control mechanisms that modulate enzyme expression in response to cellular stress signals [24] [29]. These transcription factors bind to specific promoter regions of glutamate-cysteine ligase and glutathione synthetase genes, enhancing transcription rates under appropriate stimulation conditions [25] [26]. The coordinate regulation by multiple transcription factors creates a robust response system for gamma-glutamylglutamate biosynthetic pathway activation.

Post-translational modifications significantly influence enzyme activities involved in gamma-glutamylglutamate biosynthesis. Phosphorylation of the glutamate-cysteine ligase catalytic subunit reduces enzymatic activity by approximately 50 percent through autophosphorylation at the active site [12] [15]. Redox-sensitive holoenzyme formation between catalytic and modifier subunits enhances enzymatic efficiency under oxidative stress conditions through disulfide bridge modulation [12] [9].

Metabolic regulation occurs through feedback inhibition mechanisms and substrate availability control [8] [30]. Glutathione functions as a competitive inhibitor of glutamate-cysteine ligase with inhibition constants ranging from 2 to 20 millimolar depending on enzyme subunit composition [12] [9]. Cysteine availability represents the rate-limiting factor for glutathione synthesis, indirectly controlling gamma-glutamylglutamate biosynthesis through substrate competition mechanisms [8] [31].

Cellular Compartmentalization of Synthesis

Gamma-glutamylglutamate biosynthesis demonstrates distinct compartmentalization patterns that reflect the spatial organization of glutathione metabolism and gamma-glutamyl transfer reactions [31] [32]. The primary synthesis occurs in the cytosol where all necessary enzymes for de novo gamma-glutamyl compound formation are localized [8] [33].

Cytosolic synthesis represents the predominant pathway for gamma-glutamylglutamate formation, with glutathione concentrations ranging from 1 to 15 millimolar providing substantial substrate availability [31] [32]. Glutamate-cysteine ligase and glutathione synthetase localize exclusively to the cytosolic compartment, establishing this cellular region as the primary site for gamma-glutamyl compound biosynthesis [8] [9]. Gamma-glutamyltransferase activity also occurs intracellularly, contributing to gamma-glutamylglutamate formation through transpeptidation reactions [33].

Mitochondrial compartments contain elevated glutathione concentrations ranging from 5 to 11 millimolar but lack the enzymatic machinery for de novo synthesis [33] [34]. Gamma-glutamylglutamate formation in mitochondria depends on transport of precursor molecules from cytosolic synthesis sites [31]. The dicarboxylate carrier and 2-oxoglutarate carrier systems facilitate glutathione transport into mitochondria, potentially enabling subsequent gamma-glutamyl transfer reactions [32].

Endoplasmic reticulum and nuclear compartments maintain glutathione concentrations between 1 and 7 millimolar but rely on transport mechanisms for gamma-glutamyl compound availability [33] [32]. These compartments lack synthetic enzymes but may contain gamma-glutamyltransferase activity that enables local gamma-glutamylglutamate formation from transported substrates [31]. The transport mechanisms for gamma-glutamyl compounds into these compartments remain incompletely characterized [35].

Plasma membrane-associated gamma-glutamyltransferase provides an extracellular pathway for gamma-glutamylglutamate synthesis through breakdown of secreted glutathione [5] [6]. This membrane-bound enzyme orientation places the active site in the extracellular space, enabling gamma-glutamyl transfer reactions with extracellular glutamate [7]. The resulting gamma-glutamylglutamate can undergo cellular uptake through amino acid transport systems or further metabolism by extracellular peptidases [36].

EnzymeKm Glutamate (mM)Km Cysteine (mM)Km ATP (mM)Km Glutathione (mM)Ki GSH (mM)Vmax (Units/mg)
Glutamate-Cysteine Ligase (GCL)1.8-5.00.1-0.30.5-2.0N/A2-100.5-2.0
Glutamate-Cysteine Ligase (GCLC subunit)2.5-3.50.2-0.41.0-3.0N/A2-50.3-1.5
Glutamate-Cysteine Ligase (with GCLM)0.5-1.20.05-0.150.3-1.0N/A10-202.0-5.0
γ-Glutamyltransferase (GGT)0.1-0.5N/AN/A0.03-0.15N/A10-50
Glutathione Synthetase (GS)N/AN/A0.07-2.0N/AN/A1.0-5.0
Dug2p-Dug3p ComplexN/AN/AN/A1.2N/A0.1-0.5
FactorTarget GenesEffectMechanism
Nrf2 (Nuclear Factor E2-related Factor 2)GCLC, GCLM, GSSUpregulationARE-mediated transcription
AP-1 (Activator Protein 1)GCLC, GCLMUpregulationDNA binding to promoter regions
NFκB (Nuclear Factor kappa B)GCLC, GCLMUpregulationDNA binding to promoter regions
Met4 (Methionine biosynthesis transcription factor)GSH1 (yeast)Upregulation under GSH depletionSulfur metabolism coordination
Phosphorylation of GCLCGCLC activityDecreased activity (50% reduction)Autophosphorylation at active site
Glutathione feedback inhibitionGCL activityCompetitive inhibitionAllosteric inhibition
Reactive Oxygen Species (ROS)Multiple GSH synthesis genesCoordinated upregulationMultiple pathway activation
Cellular CompartmentGSH Concentration (mM)Key Enzymes PresentPrimary FunctionGamma-Glutamyl Products
Cytosol1-15GCL, GS, GGT (intracellular)De novo synthesisγ-glutamylcysteine, glutathione
Mitochondria5-11None (transport dependent)Antioxidant defense, electron transportTransported glutathione
Endoplasmic Reticulum1-3None (transport dependent)Protein folding, redox regulationTransported glutathione
Nuclear Matrix3-7None (transport dependent)DNA protection, transcription regulationTransported glutathione
Plasma MembraneN/AGGT (extracellular domain)GSH degradation and recyclingγ-glutamyl amino acids
Extracellular Space0.002-0.02GGT, dipeptidasesGSH breakdown and amino acid recoveryVarious γ-glutamyl compounds

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.3

Exact Mass

276.0958

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6018KCN7X2

Other CAS

1116-22-9

Wikipedia

Gamma-Glu-Glu

Dates

Last modified: 08-15-2023
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12: Kannan R, Kuhlenkamp JF, Ookhtens M, Kaplowitz N. Transport of glutathione at blood-brain barrier of the rat: inhibition by glutathione analogs and age-dependence. J Pharmacol Exp Ther. 1992 Dec;263(3):964-70. PubMed PMID: 1469653.
13: Lash LH, Jones DP. Uptake of the glutathione conjugate S-(1,2-dichlorovinyl)glutathione by renal basal-lateral membrane vesicles and isolated kidney cells. Mol Pharmacol. 1985 Sep;28(3):278-82. PubMed PMID: 3839897.
14: Lash LH, Jones DP. Renal glutathione transport. Characteristics of the sodium-dependent system in the basal-lateral membrane. J Biol Chem. 1984 Dec 10;259(23):14508-14. PubMed PMID: 6501304.
15: Hagen TM, Jones DP. Transepithelial transport of glutathione in vascularly perfused small intestine of rat. Am J Physiol. 1987 May;252(5 Pt 1):G607-13. PubMed PMID: 3578519.
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17: Harrison AG. Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation. J Mass Spectrom. 2004 Feb;39(2):136-44. PubMed PMID: 14991682.
18: Peng LX, Das SK, Yu L, Howell SB, Gough DA. Coarse-grained modeling study of nonpeptide RGD ligand density and PEG molecular weight on the conformation of poly(γ-glutamyl-glutamate) paclitaxel conjugates. J Mol Model. 2011 Nov;17(11):2973-87. doi: 10.1007/s00894-011-0989-4. Epub 2011 Mar 1. PubMed PMID: 21360176; PubMed Central PMCID: PMC3203221.
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